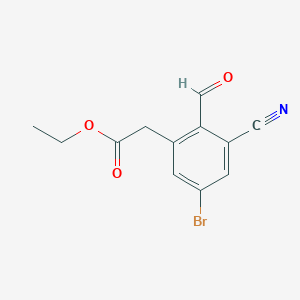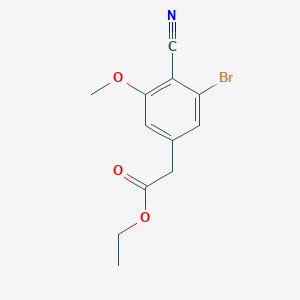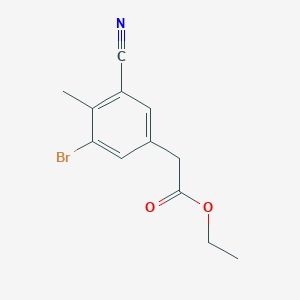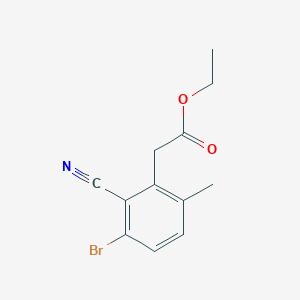![molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8](/img/structure/B1414052.png)
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
描述
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
作用机制
Target of Action
It’s worth noting that thiazole-based compounds, which include our compound of interest, have been found to interact withtopoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, making it a common target for various therapeutic agents .
Mode of Action
This interaction can result in DNA double-strand breaks , leading to a G2 stop in the cell cycle and ultimately, cell death .
Biochemical Pathways
Given the potential interaction with topoisomerase ii and the resulting dna damage, it’s likely that the compound affects pathways related toDNA replication and repair , as well as cell cycle regulation .
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and are often used in drug design due to their favorable pharmacokinetic properties .
Result of Action
Based on the potential mode of action, we can infer that the compound may lead toDNA damage and cell cycle arrest , ultimately resulting in cell death .
生化分析
Biochemical Properties
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This effect is mediated through the modulation of gene expression and the activation of caspases, which are enzymes involved in the execution of apoptosis . In addition, the compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . For example, the thiazole ring can intercalate into the DNA double helix, disrupting the normal base pairing and inhibiting DNA replication and transcription . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA unwinding and replication . These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with beneficial effects at low doses and toxic effects at high doses . These findings underscore the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the compound can be directed to the nucleus, where it can interact with DNA and influence gene expression . Similarly, it can be localized to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for the compound’s biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with potassium hydroxide and acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve overall efficiency .
化学反应分析
Types of Reactions
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or thiazole derivatives.
Substitution: Formation of halogenated thiophene or thiazole derivatives.
科学研究应用
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Such as thiophene-2-carboxylic acid.
Thiazole Derivatives: Such as 2-aminothiazole.
Uniqueness
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combined thiophene and thiazole structures, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound in various research and industrial applications .
属性
IUPAC Name |
potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFXXWHMKBNOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



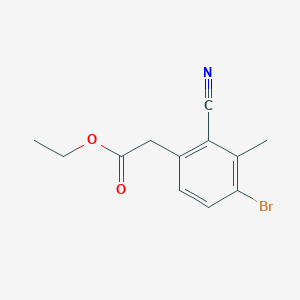
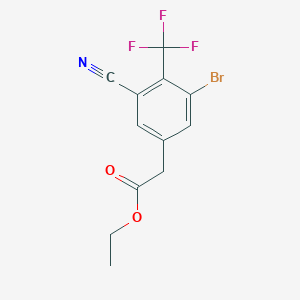
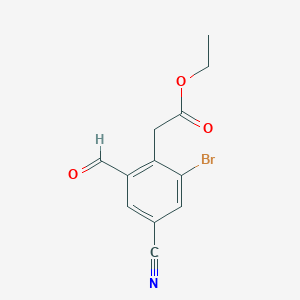

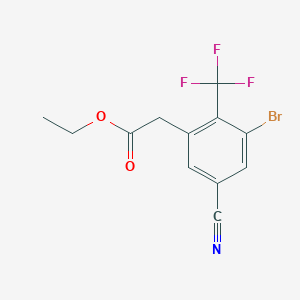
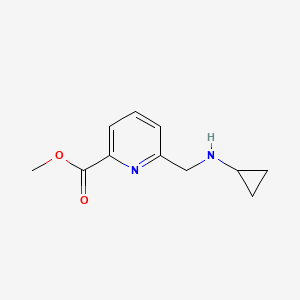
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)
